molecular formula C10H7N3 B1295184 4-(1H-imidazol-1-yl)benzonitrile CAS No. 25372-03-6

4-(1H-imidazol-1-yl)benzonitrile

Cat. No. B1295184
CAS RN: 25372-03-6
M. Wt: 169.18 g/mol
InChI Key: GYFGZFJGMRRTTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1H-imidazol-1-yl)benzonitrile has been achieved through multicomponent, one-pot reactions using different starting materials such as arylamins, benzonitriles, arylglyoxals, and Meldrum’s acid. The synthesis methods have been reported to yield the desired compound in good to excellent yields, and the structures have been confirmed through spectroscopic studies .

Molecular Structure Analysis

The molecular structure of 4-(1H-imidazol-1-yl)benzonitrile has been characterized through various techniques including X-ray crystallography, IR, NMR, and UV-vis spectroscopy. The solid-state structure has been determined by single-crystal X-ray diffraction, and quantum chemical calculations employing density functional theory (DFT/B3LYP) method have been performed to characterize the molecular and spectroscopic features of the compound .

Chemical Reactions Analysis

The compound has been involved in chemical reactions leading to the formation of 1,2,4,5-tetrasubstituted imidazoles. The reactions have been reported to be efficient and catalyst-free, resulting in the formation of the desired products in good to excellent yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1H-imidazol-1-yl)benzonitrile have been explored in the context of its biological activity as a farnesyltransferase inhibitor. The compound has been found to exhibit potent cellular activity and outstanding pharmacokinetic profiles, making it a promising candidate for further development as a potential therapeutic agent .

"Design, synthesis, and biological activity of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as potent and selective farnesyltransferase inhibitors." "Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by experimental techniques and quantum chemical calculations" "Catalyst-free synthesis of 1,2,4,5-tetrasubstituted imidazoles from arylamins, benzonitriles, arylglyoxals, and Meldrum’s acid"

Scientific Research Applications

  • Synthesis and Biological Studies
    • Field : Biochemistry
    • Application Summary : This compound has been used in the synthesis of a novel series of compounds .
    • Methods of Application : The exact methods of application are not specified in the available resources .
    • Results : Some of the synthesized compounds showed significant activity against E. coli. One compound also exhibited marked activity against S. aureus and B. subtillis .
  • Pharmaceutical Synthesis

    • Field : Pharmaceutical Chemistry
    • Application Summary : Imidazole derivatives, including “4-(1H-imidazol-1-yl)benzonitrile”, have been used in the synthesis of various pharmaceuticals .
    • Methods of Application : The exact methods of application are not specified in the available resources .
    • Results : Imidazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application Summary : “4-(1H-imidazol-1-yl)benzonitrile” can be used in the synthesis of substituted 1-(1H-imidazol-4-yl)alkyl benzamides .
    • Methods of Application : These compounds are prepared either by reaction of a nitrogen compound with an alkyl [1- (1H-imidazol-4-yl)alkyl]benzoate or with a [1- (1H-imidazol-4-yl)alkyl]benzoic acid, or by hydrolysis of a 2-hydroxy-3- [1- (1H-imidazol-4-yl)alkyl]benzonitrile in an acid medium .
    • Results : The exact results of these reactions are not specified in the available resources .
  • Antiviral and Antitumor Applications

    • Field : Pharmacology
    • Application Summary : Benzimidazole derivatives, including “4-(1H-imidazol-1-yl)benzonitrile”, have shown antiviral and antitumor activities .
    • Methods of Application : The exact methods of application are not specified in the available resources .
    • Results : The exact results of these applications are not specified in the available resources .
  • Antihypertensive and Proton Pump Inhibitory Applications

    • Field : Pharmacology
    • Application Summary : Benzimidazole derivatives, including “4-(1H-imidazol-1-yl)benzonitrile”, have shown antihypertensive and proton pump inhibitory activities .
    • Methods of Application : The exact methods of application are not specified in the available resources .
    • Results : The exact results of these applications are not specified in the available resources .
  • Anthelmintic and Antimicrobial Applications

    • Field : Pharmacology
    • Application Summary : Benzimidazole derivatives, including “4-(1H-imidazol-1-yl)benzonitrile”, have shown anthelmintic and antimicrobial activities .
    • Methods of Application : The exact methods of application are not specified in the available resources .
    • Results : The exact results of these applications are not specified in the available resources .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

4-imidazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFGZFJGMRRTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180020
Record name Benzonitrile, p-imidazol-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-yl)benzonitrile

CAS RN

25372-03-6
Record name Benzonitrile, p-imidazol-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, p-imidazol-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Cyanophenyl)imidazole
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Synthesis routes and methods I

Procedure details

1500 ml of dry dimethylformamide (DMF) are placed in a 1000 ml four-necked flask while passing nitrogen over it and 72.67 g (0.6 mol) of 4-fluorocyanobenzene and 61.2 g (0.9 mol) of imidazole and finally 21.6 g (0.9 mol) of sodium hydride are added. The reaction mixture is heated to 100° C., stirred at this temperature for 4 hours and subsequently overnight at room temperature. The reaction mixture is then poured into water and the resulting mixture is extracted a number of times with dichloromethane. The organic phase is dried, evaporated on a rotary evaporator and finally dried further at 60° C. under reduced pressure. The yield is 94 g (93% of theory).
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
72.67 g
Type
reactant
Reaction Step Two
Quantity
61.2 g
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reactant
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21.6 g
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reactant
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Synthesis routes and methods II

Procedure details

A mixture 4-fluorobenzonitrile (3 g, 25 mmol) and imidazolyl sodium (2.48 g, 27.5 mmol) in DMF (50 mL) was stirred at 80° C. under Ar for 12 h. Progress of reaction was monitored by TLC. The reaction mixture was concentrated in vacuo and the residue was diluted with 50 mL water and stirred. The aqueous mixture was extracted with EtOAc (2×50 mL). Combined EtOAc extracts was dried over anhydrous MgSO4, concentrated, and the 4-(1-imidazolyl)-benzonitrile was isolated by column chromatography (3.6 g, 78%). LCMS: MH+=170; 1H NMR (CDCl3) δ 8.0 (s, 1H), 7.5 (d, 2H), 7.4 (m, 3H), 7.3 (d, 1H)
Quantity
3 g
Type
reactant
Reaction Step One
Name
imidazolyl sodium
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of imidazole (5.13 g, 75.35 mmol), K2CO3 (11.45 g) and DMSO (50 ml) at room temperature was added to 4-fluorobenzonitrile (10.04 g) in one portion. The reaction mixture was stirred at room temperature for 1 hour, and then was warmed on a steam for 2 hours. The reaction mixture was cooled to room temperature, and poured into cold water. A precipitate formed which was collected by filtration and washed with water and recrystallized from CHCl3 /hexane to afford 4.07 g of 4-(1-imidazolyl)benzonitrile, m.p. 146-148° C.
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
Quantity
11.45 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.04 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
RY Huang, CH Zhu, XJ Kong, H Xu - Inorganic Chemistry Communications, 2015 - Elsevier
The in situ hydrothermal reaction of CuI, NaN 3 and 4-(1H-imidazol-1-yl)benzonitrile leads to a new three-dimensional pillared-layer Cu(I)-MOF, [Cu 2 (μ 3 -I)(μ 5 -IPT)] n (1) (HIPT = 5-[4-…
Number of citations: 6 www.sciencedirect.com
G Pavan, L Morgan, N Demitri… - … A European Journal, 2023 - Wiley Online Library
A family of novel thermally activated delayed fluorescence (TADF) emitters has been synthesized by a straightforward and metal‐free synthesis, and structurally characterized. In this …
L Liu, HY Huang, H Doucet - Applied Organometallic …, 2022 - Wiley Online Library
The Pd‐catalyzed annulative π‐extension reaction of 1‐arylimidazoles for the one pot preparation of imidazo[1,5‐f]phenanthridines was explored. The higher reactivity of imidazole C5‐…
Number of citations: 4 onlinelibrary.wiley.com
S Priyarega, MM Tamizh, SG Babu, R Karvembu… - 2012 - nopr.niscpr.res.in
A series of Cu(II) complexes of Schiff bases derived from the condensation of o-aminothiophenol with 2-hydroxy- 1-naphthaldehyde or salicylaldehyde or its derivatives (Br, Cl, NO 2 or …
Number of citations: 20 nopr.niscpr.res.in
M Gopiraman, SG Babu, Z Khatri, W Kai, YA Kim… - Carbon, 2013 - Elsevier
Copper oxide nanoparticles (CuONPs) were successfully decorated on acid treated multi-wall carbon nanotubes (f-MWCNTs) using copper acetate precursor by a very simple “mix and …
Number of citations: 106 www.sciencedirect.com
T Mano, RW Stevens, K Ando, K Nakao… - Bioorganic & medicinal …, 2003 - Elsevier
Replacement of the dihydroquinolinone pharmacophore of Zeneca's ZD2138 by ionizable imidazolylphenyl moiety has lead to the discovery of a novel series of potent and orally active …
Number of citations: 75 www.sciencedirect.com
S Priyarega, DS Raja, SG Babu, R Karvembu… - Polyhedron, 2012 - Elsevier
A series of novel binuclear Pd(II) complexes of the type [(PPh 3 ) 2 ClPd(L)PdCl] [where L=dianionic bridged ligands derived from 2-oxo-1,2-dihydroquinoline-3-carbaldehyde or its …
Number of citations: 24 www.sciencedirect.com
E Niknam, F Panahi… - European Journal of …, 2020 - Wiley Online Library
A new source of “CN” employing formamide and cyanuric chloride is introduced for the cyanation reactions. The treatment of formamide and 2,4,6‐trichloro‐1,3,5‐triazine (TCT; cyanuric …
SM Senaweera, JD Weaver - The Journal of Organic Chemistry, 2014 - ACS Publications
This work describes the facile and mono-selective per- and polyfluoroarylation of Meldrum’s acid to generate a versatile synthon for highly fluorinated α-phenyl acetic acid derivatives, …
Number of citations: 28 pubs.acs.org
C Qian, W Zhu, J Liu, X Wang, L Qiu - Chinese Journal of Organic …, 2019 - sioc-journal.cn
The coupling reactions of phenols and nitrogen hetereocycles with aryl halide were catalyzed by a highly active, readily available and easily recoverable heterogeneous Cu catalyst …
Number of citations: 5 sioc-journal.cn

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